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Compound of Interest

Compound Name:
2-Amino-3-(trifluoromethyl)benzoic

acid

Cat. No.: B1269884 Get Quote

CAS Number: 313-12-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-
(trifluoromethyl)benzoic acid, a key chemical intermediate in pharmaceutical research and

development. This document details its chemical and physical properties, a robust

experimental protocol for its synthesis, and its biological significance as a potential anti-

inflammatory agent through the inhibition of the cyclooxygenase (COX) enzyme.

Chemical and Physical Properties
2-Amino-3-(trifluoromethyl)benzoic acid, also known as 3-(Trifluoromethyl)anthranilic acid,

is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing

trifluoromethyl group significantly influences its chemical reactivity and biological activity. A

summary of its key physicochemical properties is presented below.
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Property Value Reference(s)

CAS Number 313-12-2 [1][2]

Molecular Formula C₈H₆F₃NO₂ [1][2]

Molecular Weight 205.14 g/mol [2]

Melting Point 157-160 °C [2]

Appearance
White to yellow crystalline

powder or liquid

Purity Typically ≥95% [1]

Synonyms
3-(Trifluoromethyl)anthranilic

acid
[2]

Experimental Protocols
Synthesis of 2-Amino-3-(trifluoromethyl)benzoic acid via
Catalytic Hydrogenation
The most common and efficient method for the synthesis of 2-Amino-3-
(trifluoromethyl)benzoic acid is the catalytic hydrogenation of its nitro precursor, 2-Nitro-3-

(trifluoromethyl)benzoic acid. This process involves the reduction of the nitro group to an amine

using hydrogen gas in the presence of a metal catalyst.

Materials:

2-Nitro-3-(trifluoromethyl)benzoic acid

5% Palladium on charcoal (Pd/C) catalyst

Methanol (or other suitable solvent)

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 50%)

Sulfuric Acid (H₂SO₄)
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Sodium Hydrosulfite

Hydrogen gas (H₂)

Parr hydrogenation apparatus or similar high-pressure reactor

Filtration apparatus

Standard laboratory glassware

Procedure:

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 2-Nitro-3-

(trifluoromethyl)benzoic acid in an aqueous solution of sodium hydroxide. The mixture can be

gently heated to ensure complete dissolution.[3]

Catalyst Addition: To the dissolved solution, add 5% palladium on charcoal catalyst. The

typical catalyst loading is around 1% w/w relative to the nitroaromatic substrate.[3][4]

Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus or a similar high-

pressure reactor. Seal the reactor and purge it several times with an inert gas like nitrogen to

remove any oxygen.[5]

Reaction Conditions: Pressurize the reactor with hydrogen gas to approximately 50 psig.

Heat the reaction mixture to a temperature between 75-90 °C with vigorous stirring.[3]

Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of

hydrogen. The reaction is considered complete when hydrogen absorption ceases.[3][5] This

typically takes a few hours.[3]

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully

vent the excess hydrogen.

Catalyst Removal: Filter the reaction mixture to remove the palladium on charcoal catalyst.

[3][5]

Purification: Treat the filtrate with a small amount of sodium hydrosulfite to remove any

colored impurities.[3]
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Precipitation: Acidify the filtrate with sulfuric acid to precipitate the 2-Amino-3-
(trifluoromethyl)benzoic acid product.[3]

Isolation and Drying: Collect the crystalline solid by filtration, wash with cold water, and dry

under vacuum to obtain the final product.[3]

Biological Activity Assessment: In Vitro Cyclooxygenase
(COX) Inhibition Assay
The anti-inflammatory potential of 2-Amino-3-(trifluoromethyl)benzoic acid can be evaluated

by its ability to inhibit the COX-1 and COX-2 enzymes. The following is a general protocol for a

fluorometric or colorimetric COX inhibitor screening assay.[6][7][8][9]

Materials:

Human recombinant COX-1 and COX-2 enzymes

Arachidonic acid (substrate)

COX assay buffer

Hematin (co-factor)

A fluorescent or colorimetric probe (e.g., Amplex Red, N,N,N',N'-tetramethyl-p-

phenylenediamine - TMPD)[6][9]

Test compound (2-Amino-3-(trifluoromethyl)benzoic acid) dissolved in a suitable solvent

(e.g., DMSO)

Known COX inhibitor as a positive control (e.g., Celecoxib, Indomethacin)[6][7]

96-well microplate (white opaque for fluorescence or clear for colorimetric)

Microplate reader capable of measuring fluorescence or absorbance

Procedure:
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Reagent Preparation: Prepare working solutions of the COX enzymes, arachidonic acid, and

the detection probe in the COX assay buffer according to the manufacturer's instructions.

Assay Setup: In a 96-well plate, add the COX assay buffer, heme, and the respective COX

enzyme (COX-1 or COX-2) to the appropriate wells. Include wells for a negative control (no

enzyme), a positive control (enzyme with no inhibitor), and the test compound at various

concentrations.[8]

Inhibitor Incubation: Add the test compound solutions and the positive control inhibitor to

their designated wells. Pre-incubate the plate at 37 °C for a specified time (e.g., 10 minutes)

to allow the inhibitor to bind to the enzyme.[7]

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to

all wells.

Detection: Immediately measure the fluorescence or absorbance kinetically over a period of

5-10 minutes using a microplate reader.[6]

Data Analysis: Determine the rate of the reaction for each well. Calculate the percentage of

inhibition for each concentration of the test compound relative to the positive control. The

IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity) can then be determined by plotting the percent inhibition versus the logarithm of the

inhibitor concentration.

Biological Significance and Signaling Pathways
2-Amino-3-(trifluoromethyl)benzoic acid is a valuable intermediate in the synthesis of non-

steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory, analgesic, and antipyretic

effects of NSAIDs are primarily mediated through the inhibition of cyclooxygenase (COX)

enzymes, which are key to the biosynthesis of prostaglandins.

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively

expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible

and its expression is upregulated at sites of inflammation.[10] Selective inhibition of COX-2 is a

desirable characteristic for anti-inflammatory drugs to minimize the gastrointestinal side effects

associated with the inhibition of COX-1.
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The trifluoromethyl group on the anthranilic acid scaffold can enhance the potency and

selectivity of COX-2 inhibition. The following diagram illustrates the prostaglandin biosynthesis

pathway and the point of intervention for COX inhibitors.
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Caption: Prostaglandin biosynthesis pathway and the inhibitory action of COX inhibitors.

Conclusion
2-Amino-3-(trifluoromethyl)benzoic acid is a crucial building block for the development of

novel therapeutic agents, particularly in the field of anti-inflammatory drugs. Its synthesis via

the catalytic hydrogenation of the corresponding nitro compound is a well-established and

efficient method. The biological activity of its derivatives is primarily attributed to the inhibition of

COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins. This

technical guide provides essential information for researchers and scientists working with this

compound, from its fundamental properties to its synthesis and biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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